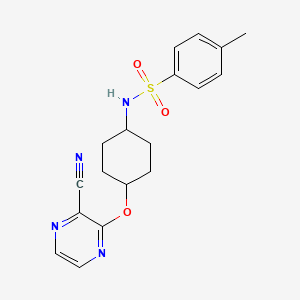
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)isoxazole (DCPMI) is a compound that has been studied for its potential applications in scientific research. DCPMI is a synthetic compound with a wide range of potential applications, including use in laboratory experiments, as a therapeutic agent, and for biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)isoxazole is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in biochemical and physiological processes. Additionally, this compound may interact with certain proteins and receptors to modulate the activity of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that this compound may have a variety of effects on biochemical and physiological processes. In particular, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound may interact with certain proteins and receptors to modulate the activity of certain pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)isoxazole has several advantages for laboratory experiments. First, this compound is relatively easy to synthesize and has a high yield. Additionally, this compound is relatively stable and can be stored for long periods of time. Finally, this compound can be used to study the effects of certain drugs on biochemical and physiological processes.
However, this compound also has several limitations for laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, so it is difficult to predict the exact effects of this compound on biochemical and physiological processes. Additionally, this compound is a synthetic compound and may not be suitable for use in certain experiments. Finally, this compound may interact with certain proteins and receptors to modulate the activity of certain pathways, so it is important to consider the potential interactions between this compound and other compounds before using it in experiments.
Zukünftige Richtungen
There are several possible future directions for the study of 5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)isoxazole. First, further research is needed to better understand the mechanism of action of this compound. Additionally, further research is needed to better understand the potential interactions between this compound and other compounds. Finally, further research is needed to better understand the potential therapeutic applications of this compound, including its potential use in the treatment of various diseases.
Synthesemethoden
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)isoxazole can be synthesized by the reaction of 3,4-dichlorophenol and phenoxyacetic acid in the presence of an acid catalyst. The reaction yields a product with a yield of approximately 90%. The reaction is conducted at room temperature and can be completed in less than one hour.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichlorophenyl)-3-(phenoxymethyl)isoxazole has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of certain drugs on biochemical and physiological processes. Additionally, this compound has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and obesity.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(phenoxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-7-6-11(8-15(14)18)16-9-12(19-21-16)10-20-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXRVQYEHAZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783410.png)
![1-(4-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2783411.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide](/img/structure/B2783416.png)


![1,3-dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2783423.png)
![2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2783425.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2783428.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2783430.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2783432.png)